molecular formula C20H17N5O B5131118 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

Cat. No.: B5131118
M. Wt: 343.4 g/mol
InChI Key: KYDIYBCYZYMBJP-UHFFFAOYSA-N
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Description

6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the pyridine and benzyl groups. The final step involves the addition of the cyanide group under controlled conditions. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, with catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl chloride
  • 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl bromide
  • 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl acetate

Uniqueness

What sets 6-amino-1-benzyl-3-methyl-4-(3-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide apart from similar compounds is the presence of the cyanide group. This functional group can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool for research and development in various scientific fields.

Properties

IUPAC Name

6-amino-1-benzyl-3-methyl-4-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-17-18(15-8-5-9-23-11-15)16(10-21)19(22)26-20(17)25(24-13)12-14-6-3-2-4-7-14/h2-9,11,18H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDIYBCYZYMBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CN=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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